5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride
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Overview
Description
5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are saturated heterocyclic amine compounds that are widely used as building blocks in the synthesis of pharmaceutical and agrochemical compounds . This compound is known for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride typically involves the hydrogenation of functionalized pyridines. This process requires a pyridine substrate, a catalyst, and a hydrogen source . The reaction conditions are generally mild, and the use of a stable, commercially available rhodium compound, such as Rh2O3, has been reported to be effective .
Industrial Production Methods
In industrial settings, the production of piperidine derivatives, including this compound, often involves large-scale hydrogenation processes. These processes are designed to be cost-effective and efficient, utilizing high-pressure equipment and specialized catalysts to achieve high yields and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: The compound can be reduced using hydrogenation, which involves the addition of hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular hydrogen, rhodium catalysts, and various oxidizing agents. The reaction conditions are typically mild, with temperatures and pressures optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenation of the compound can lead to the formation of reduced piperidine derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride include:
- Piperidine-3-carboxamide
- 5-(Methoxycarbonyl)piperidine-2-carboxylic acid
- Dimethyl-piperidine-2,6-dicarboxylate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it particularly valuable in certain pharmaceutical and industrial applications .
Properties
IUPAC Name |
5-(dimethylamino)piperidine-3-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-10(2)7-3-6(8(11)12)4-9-5-7;;/h6-7,9H,3-5H2,1-2H3,(H,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBDDPCIZPSNOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(CNC1)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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